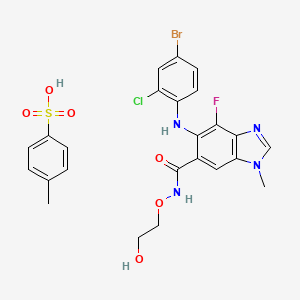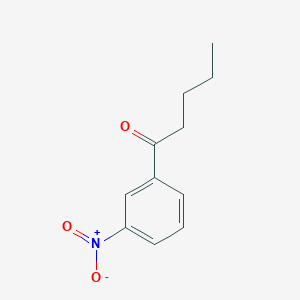![molecular formula C14H14Cl3PSi B14131145 Diphenyl[2-(trichlorosilyl)ethyl]phosphane CAS No. 4145-77-1](/img/structure/B14131145.png)
Diphenyl[2-(trichlorosilyl)ethyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl[2-(trichlorosilyl)ethyl]phosphane is an organophosphorus compound that features a phosphine group bonded to a trichlorosilyl-ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[2-(trichlorosilyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with a suitable trichlorosilyl-ethyl precursor. One common method is the reaction of diphenylphosphine with 2-(trichlorosilyl)ethyl chloride in the presence of a base, such as triethylamine, under an inert atmosphere . The reaction is usually carried out in an organic solvent like toluene or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl[2-(trichlorosilyl)ethyl]phosphane undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The trichlorosilyl group can undergo nucleophilic substitution reactions.
Coordination: The phosphine group can coordinate to transition metals, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophiles such as amines or alcohols can react with the trichlorosilyl group.
Coordination: Transition metal salts like palladium or platinum complexes are used for coordination reactions.
Major Products Formed
Oxidation: Diphenyl[2-(trichlorosilyl)ethyl]phosphine oxide.
Substitution: Substituted silyl-phosphine derivatives.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Diphenyl[2-(trichlorosilyl)ethyl]phosphane has several applications in scientific research:
Materials Science: Employed in the synthesis of novel materials with unique properties, such as polymers and nanocomposites.
Biology and Medicine:
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which diphenyl[2-(trichlorosilyl)ethyl]phosphane exerts its effects involves its ability to coordinate to metal centers and participate in catalytic cycles. The phosphine group acts as a donor ligand, stabilizing metal complexes and facilitating various chemical transformations. The trichlorosilyl group can also undergo reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl[2-(triethoxysilyl)ethyl]phosphine: Similar structure but with ethoxy groups instead of chloro groups.
Diphenyl[2-(trifluorosilyl)ethyl]phosphine: Contains fluorine atoms, leading to different reactivity and properties.
Uniqueness
Diphenyl[2-(trichlorosilyl)ethyl]phosphane is unique due to the presence of the trichlorosilyl group, which imparts distinct chemical reactivity and potential for various applications. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
4145-77-1 |
|---|---|
Molekularformel |
C14H14Cl3PSi |
Molekulargewicht |
347.7 g/mol |
IUPAC-Name |
diphenyl(2-trichlorosilylethyl)phosphane |
InChI |
InChI=1S/C14H14Cl3PSi/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
XRUDEKBFZZCMAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CC[Si](Cl)(Cl)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol](/img/structure/B14131094.png)

![4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride](/img/structure/B14131108.png)


![6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B14131129.png)

![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)

